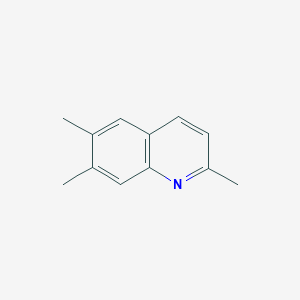

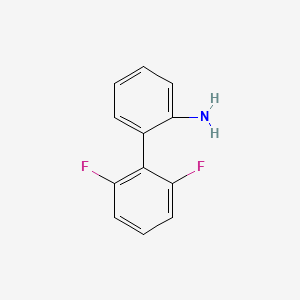

Methyl-quinolin-8-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

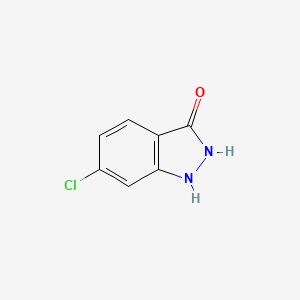

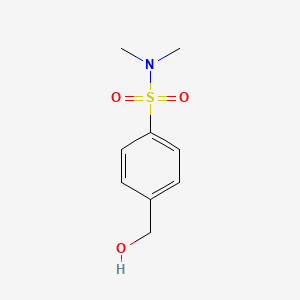

“Methyl-quinolin-8-ylmethyl-amine” is a compound with the CAS Number 60843-63-2 . It has a molecular weight of 172.23 and its IUPAC name is N-methyl (8-quinolinyl)methanamine . It is a light brown solid .

Physical And Chemical Properties Analysis

“Methyl-quinolin-8-ylmethyl-amine” is a light brown solid . It has a molecular weight of 172.23 .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Methyl-quinolin-8-ylmethyl-amine has been utilized in various catalytic processes. For instance, its derivatives have been synthesized through Rhodium(III)-catalyzed C(sp3)-H amination reactions with azodicarboxylates. These derivatives have shown potential cytotoxic effects against cancer cells (Jeong et al., 2017). Additionally, it has been used in the synthesis of aluminum and zinc complexes, which catalyze the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).

Medicinal Chemistry

Methyl-quinolin-8-ylmethyl-amine and its derivatives have been explored for potential medicinal applications. Various derivatives have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. These studies aim to develop new therapeutic agents with improved efficacy and specificity (Saeed et al., 2014).

Material Science and Sensory Applications

In material science, derivatives of methyl-quinolin-8-ylmethyl-amine have been developed as fluorescent sensors. These sensors are capable of detecting inorganic cations in highly polar solvents, which is a crucial aspect in various industrial and research applications (Mac et al., 2010).

Polymerization Processes

The compound has also been implicated in polymerization processes. For instance, certain complexes involving methyl-quinolin-8-ylmethyl-amine derivatives have been shown to be effective catalysts for the ring-opening polymerization of ε-caprolactone, a key process in polymer manufacturing (Gao et al., 2008).

Mecanismo De Acción

Target of Action

Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding .

Biochemical Pathways

Quinoline derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .

Result of Action

Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antimalarial, and anticancer activities .

Propiedades

IUPAC Name |

N-methyl-1-quinolin-8-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2-7,12H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGGMXDIIFQEML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485188 |

Source

|

| Record name | N-Methyl-1-(quinolin-8-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(quinolin-8-yl)methanamine | |

CAS RN |

60843-63-2 |

Source

|

| Record name | N-Methyl-1-(quinolin-8-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)